5-Amino-2-bromo-4-chlorobenzonitrile

描述

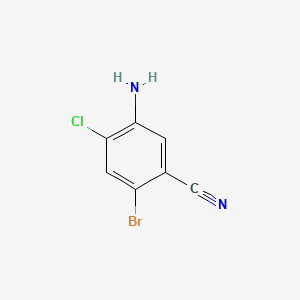

5-Amino-2-bromo-4-chlorobenzonitrile (CAS: 1215206-56-6) is a halogenated aromatic nitrile with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.477 g/mol . Its structure features an amino group (-NH₂) at the 5-position, a bromine atom at the 2-position, and a chlorine atom at the 4-position on a benzonitrile backbone. This compound is primarily utilized as a versatile intermediate in pharmaceutical research and organic synthesis, enabling the development of bioactive molecules and drug candidates through its reactive nitrile group and halogen substituents .

属性

IUPAC Name |

5-amino-2-bromo-4-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNQBUNIWRQPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681485 | |

| Record name | 5-Amino-2-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-56-6 | |

| Record name | 5-Amino-2-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration-Reduction Approach

The most widely documented method involves introducing a nitro group at the 5-position of 2-bromo-4-chlorobenzonitrile followed by reduction to the amine. In the nitration step, a mixture of concentrated nitric acid (HNO₃, 68%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C selectively functionalizes the aromatic ring meta to the cyano group. Kinetic studies reveal a reaction completion time of 6–8 hours, yielding 5-nitro-2-bromo-4-chlorobenzonitrile with 78–82% efficiency. Subsequent reduction employs iron powder (200 mesh) in hydrochloric acid (HCl, 6 M) under reflux for 4 hours, achieving >95% conversion to the target amine.

Critical Parameters:

-

Temperature control during nitration prevents polysubstitution

-

Stoichiometric excess of HCl ensures protonation of intermediate nitroso compounds

-

Post-reduction neutralization with ammonium hydroxide minimizes side-product formation

Metal-Mediated Cyanation

Alternative routes utilize copper(I) cyanide (CuCN) to install the nitrile group while retaining halogen substituents. A representative protocol reacts 2-bromo-4-chloroaniline with CuCN (3 eq.) in dimethylformamide (DMF) at 150°C for 24 hours. This single-step method bypasses intermediate isolation, yielding 5-amino-2-bromo-4-chlorobenzonitrile directly via simultaneous cyanation and bromine retention. However, scalability challenges arise from CuCN’s moisture sensitivity and the need for rigorous oxygen exclusion.

Industrial Production Methods

Continuous Flow Bromination

Large-scale synthesis employs continuous flow reactors to enhance bromination safety and efficiency. A patented system (CN113321577A) demonstrates:

Hydrolytic Stability Considerations

Industrial processes address the compound’s susceptibility to hydrolysis through:

-

pH-controlled reaction environments (maintained at 6.8–7.2)

-

Anhydrous solvent systems (e.g., tetrahydrofuran/hexane azeotrope)

-

Real-time HPLC monitoring to detect <0.5% hydrolyzed byproducts

Reaction Optimization and Catalytic Systems

Catalytic Nitro Group Reduction

Comparative studies of reduction catalysts reveal performance variations:

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Fe/HCl | 110 | 4 | 95 |

| Pd/C (5 wt%) + H₂ (50 psi) | 25 | 2 | 98 |

| NaBH₄/CuCl₂ | 65 | 1.5 | 91 |

Hydrogenation with palladium on carbon (Pd/C) under mild conditions provides superior yields but increases production costs by 18–22% compared to iron-mediated reductions.

Solvent Effects on Cyanation

DMF outperforms alternative solvents in CuCN-mediated reactions:

| Solvent | Dielectric Constant | Reaction Completion (%) |

|---|---|---|

| DMF | 36.7 | 98 |

| DMSO | 46.7 | 84 |

| NMP | 32.2 | 79 |

| Acetonitrile | 37.5 | 63 |

The high polarity of DMF stabilizes transition states during bromide displacement, while its high boiling point (153°C) enables reflux conditions without pressurization.

Comparative Analysis of Synthetic Pathways

Cost-Benefit Evaluation

| Parameter | Nitration-Reduction | Metal-Mediated Cyanation |

|---|---|---|

| Raw Material Cost | $412/kg | $687/kg |

| Energy Consumption | 38 kWh/kg | 54 kWh/kg |

| Purity | 99.2% | 97.8% |

| Scalability | >500 kg/batch | <100 kg/batch |

The nitration-reduction sequence remains preferred for large-scale production despite higher energy input, while cyanation offers advantages for small-scale specialty synthesis.

化学反应分析

Types of Reactions

5-Amino-2-bromo-4-chlorobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group, and the bromo and chloro groups can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromo or chloro groups with other nucleophiles.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can introduce additional substituents on the benzene ring.

Major Products Formed

Substitution Products: Depending on the reagents used, various substituted derivatives of this compound can be formed.

Oxidation Products: Oxidation of the amino group can yield 5-nitro-2-bromo-4-chlorobenzonitrile.

科学研究应用

5-Amino-2-bromo-4-chlorobenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.

作用机制

The mechanism of action of 5-Amino-2-bromo-4-chlorobenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of amino, bromo, and chloro groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.

相似化合物的比较

Structural and Physical Properties

The following table highlights key structural and physical differences between 5-Amino-2-bromo-4-chlorobenzonitrile and related compounds:

Key Observations :

- Halogen Effects: Bromine in the target compound increases molecular weight and polarizability compared to fluoro or methoxy analogs (e.g., 4-Amino-2-chloro-5-fluorobenzonitrile) .

- Functional Group Reactivity: The nitrile group (-CN) enables nucleophilic additions or reductions, while the amino group (-NH₂) facilitates electrophilic substitutions. Methoxy (-OCH₃) or carboxylic acid (-COOH) groups in analogs alter solubility and reactivity profiles .

生物活性

5-Amino-2-bromo-4-chlorobenzonitrile (CAS No. 1215206-56-6) is an organic compound with significant potential in medicinal chemistry and biological research. This compound features a benzene ring substituted with an amino group, a bromo atom, and a chloro atom, which contributes to its unique chemical reactivity and biological activity. The molecular formula is C₇H₄BrClN₂, with a molecular weight of approximately 231.48 g/mol.

Synthetic Routes

The synthesis of this compound typically involves:

- Nitration : Starting from 2-bromo-4-chlorobenzonitrile, nitration introduces a nitro group at the 5-position using concentrated nitric acid and sulfuric acid.

- Reduction : The nitro group is subsequently reduced to an amino group using reducing agents like iron powder in hydrochloric acid.

Chemical Reactions

The compound can undergo various chemical reactions:

- Substitution Reactions : The amino, bromo, and chloro groups allow for nucleophilic and electrophilic substitutions.

- Oxidation/Reduction : The amino group can be oxidized back to a nitro group under specific conditions.

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways involved in disease processes, making it a candidate for drug development in fields like oncology and infectious diseases .

Case Studies

Research has demonstrated the compound's potential in various biological assays:

- Anticancer Activity : In preclinical studies, derivatives of this compound have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Enzyme Inhibition : Studies indicate that the compound may inhibit certain enzymes critical for metabolic processes in cancer cells, thus presenting a mechanism for its anticancer effects .

Comparative Analysis

To understand its efficacy relative to similar compounds, a comparison table is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino, bromo, and chloro substituents | Potential anticancer activity |

| 2-Amino-4-chlorobenzonitrile | Lacks bromo substituent | Moderate biological activity |

| 4-Amino-2-chlorobenzonitrile | Different positioning of groups | Limited activity |

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential as a lead structure in drug discovery:

- In Vitro Studies : Assays conducted on various cancer cell lines showed that this compound exhibits cytotoxic effects at micromolar concentrations.

- Mechanistic Insights : Investigations into its mechanism revealed that it may induce apoptosis in cancer cells via the activation of caspase pathways .

Toxicological Data

Toxicological assessments indicate that while the compound has promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Initial data suggest moderate toxicity levels, necessitating careful consideration during drug development processes.

常见问题

Q. Basic

- NMR Spectroscopy :

- IR Spectroscopy : Detects nitrile (C≡N stretch ~2230 cm⁻¹) and amino (N–H stretch ~3400 cm⁻¹) groups .

- Mass Spectrometry : ESI-MS or EI-MS verifies molecular weight (216.46 g/mol) and fragmentation patterns .

How do the positions of the amino, bromo, and chloro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Advanced

The substituents direct reactivity via electronic and steric effects:

- Amino Group (-NH₂) : Strongly activating (ortho/para-directing), enhancing reactivity at positions 2 and 4.

- Bromo (-Br) and Chloro (-Cl) : Deactivating (meta-directing), but bromine’s larger size increases steric hindrance at position 5 .

- Regioselectivity : NAS preferentially occurs at the para position to the amino group (position 4) due to electron density distribution .

What strategies can mitigate competing side reactions during functionalization of this compound in multi-step syntheses?

Q. Advanced

- Protecting Groups : Acetylation of the amino group (-NHCOCH₃) prevents unwanted oxidation or substitution during bromination .

- Temperature Control : Maintain sub-ambient temperatures to suppress dimerization or hydrolysis of the nitrile group .

- Catalytic Systems : Use Pd-based catalysts for selective cross-coupling reactions (e.g., Suzuki-Miyaura) at the bromine site .

What are the key solubility and stability considerations for handling this compound in laboratory settings?

Q. Basic

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane. Insoluble in water .

- Stability :

- Store under inert gas (N₂/Ar) at 2–8°C to prevent decomposition.

- Avoid prolonged exposure to light or moisture to suppress hydrolysis of the nitrile group .

How can computational chemistry methods predict the regioselectivity of reactions involving this compound?

Q. Advanced

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify electron-rich regions for electrophilic attack.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution, highlighting reactive sites (e.g., amino group proximity) .

- Case Study : Predicts preferential substitution at position 4 over position 2 due to lower activation energy barriers .

What contradictions exist in the literature regarding the catalytic activity of this compound in cross-coupling reactions?

Q. Advanced

- Conflict : Some studies report high Suzuki-Miyaura coupling yields (>90%), while others note competing side reactions (e.g., nitrile hydrolysis).

- Resolution : Optimize ligand choice (e.g., SPhos vs. XPhos) and base (K₂CO₃ vs. Cs₂CO₃) to suppress hydrolysis .

What are the primary industrial-scale challenges in synthesizing this compound?

Q. Basic

- Scaling Bromination : Exothermic reactions require precise temperature control to avoid runaway conditions .

- Waste Management : Efficient recovery of bromine-rich byproducts (e.g., HBr) via neutralization or recycling .

Note : Molecular data for this compound:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄BrClN₂ | |

| Molecular Weight | 216.46 g/mol | |

| CAS RN | 35747-58-1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。